molecular formula C₃₇H₆₁D₃O₂ B1155786 Cholesteryl Decanoate-d3

Cholesteryl Decanoate-d3

Cat. No.: B1155786
M. Wt: 543.92
Attention: For research use only. Not for human or veterinary use.
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Description

Cholesteryl Decanoate-d3 is a high-purity, deuterium-labelled analog of cholesteryl decanoate, a cholesteryl ester. With a molecular formula of C₃₇H₆₁D₃O₂ and a molecular weight of 327.23, this stable isotope-labelled compound is characterized by the substitution of three hydrogen atoms with deuterium on its decanoate fatty acid chain . It is supplied with a documented chemical purity of >98% . This compound is exclusively intended for use as a critical analytical standard in quantitative mass spectrometry. It serves as an ideal internal standard for Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS applications, enabling precise and accurate quantification of native cholesteryl decanoate in complex biological samples. By compensating for variations during sample preparation and instrument analysis, this compound enhances data reliability in research focused on lipidomics, sterol metabolism, and cellular lipid storage. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C₃₇H₆₁D₃O₂

Molecular Weight

543.92

Synonyms

(3β)-Cholest-5-en-3-ol Decanoate-d3;  Cholesteryl Ester Decanoic-d3 Acid;  3β-(Decan-d3-oyloxy)-5-cholestene;  5-Cholesten-3β-ol Caprate-d3;  Cholest-5-en-3β-ol Caprate-d3;  Cholesterol 3-Decanoate-d3;  Cholesterol Caprate-d3;  Cholesterol n-Decylate-d3;  Ch

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Alkyl Chain Length and Crystal Packing

Cholesteryl esters vary primarily in their fatty acid chain length, which dictates their physical and functional properties. Key structural analogs include:

Compound Alkyl Chain Length Molecular Formula Crystal Structure (Space Group) Layer Thickness (Å) Applications Reference
Cholesteryl Decanoate C10 C₃₇H₆₄O₂ Monoclinic (P2₁) 30.22 Materials science, drug delivery
Cholesteryl Nonanoate C9 C₃₆H₆₂O₂ Similar to decanoate ~30 (estimated) Limited data; structural studies
Cholesteryl Laurate C12 C₃₉H₆₈O₂ Similar to decanoate ~30 (estimated) Lipid bilayer models
Cholesteryl Palmitate C16 C₄₃H₇₆O₂ N/A N/A HPLC standards, lipid metabolism

Key Findings :

  • Crystal Packing: Cholesteryl decanoate, nonanoate, and laurate share nearly identical monoclinic structures with antiparallel molecular arrays, suggesting minimal impact of chain length (C9–C12) on packing geometry .
  • Functional Differences: Longer chains (e.g., palmitate, C16) increase hydrophobicity, affecting HPLC elution times and solubility . Decanoate’s intermediate chain length balances rigidity and fluidity, making it suitable for tailored material designs .
Isotopic Analogs: Deuterated Cholesteryl Esters

Deuterated cholesteryl esters, including Decanoate-d3, are critical for tracking lipid metabolism and studying molecular dynamics. Examples include:

Compound Deuterium Atoms Molecular Formula (Deuterated) Applications Reference
Cholesteryl Decanoate-d3 3 C₃₇H₆₁D₃O₂ Metabolic tracing, NMR spectroscopy
Cholesteryl-d6 Octadecanoate 6 C₄₅H₇₆D₆O₂ Mass spectrometry, isotopic labeling

Key Findings :

  • Deuterium Effects: Decanoate-d3’s deuterium atoms increase molecular mass by ~3 Da, enabling precise detection in mass spectrometry. However, deuterium can alter vibrational frequencies, affecting infrared and Raman spectra .
  • Stability : Deuterated compounds exhibit slower metabolic degradation due to kinetic isotope effects, enhancing their utility in long-term tracer studies .
Table 1: Comparative Properties of this compound and Analogs
Property This compound Cholesteryl Decanoate Cholesteryl Palmitate Cholesteryl-d6 Octadecanoate
Alkyl Chain Length C10 C10 C16 C18
Deuterium Content 3 0 0 6
Molecular Weight ~569.0 g/mol ~564.9 g/mol ~633.1 g/mol ~795.2 g/mol
Key Application Metabolic tracing Drug delivery HPLC standards Isotopic labeling
Spectral Utility NMR, MS N/A N/A MS, IR

Preparation Methods

Strain Selection and Growth Conditions

Strain RH6829, a genetically modified yeast, demonstrates superior efficiency in deuterated cholesterol production when cultured in deuterium oxide (D₂O)-enriched media. Key parameters include:

  • Deuterium Purity : 99.8% D₂O ensures minimal protium contamination.

  • Carbon Source : Protiated glucose (C₆H₁₂O₆) is added to sustain growth while maximizing deuterium incorporation into sterols.

  • Fed-Batch Cultivation : Incremental glucose feeding enhances biomass yield to 800 mg/L, as observed in squalene production.

Isotopic Incorporation Analysis

Post-cultivation, nuclear magnetic resonance (NMR) spectroscopy quantifies deuteration levels. For cholesterol-d₃, 13C{1H,2H}^{13}\text{C}\{^1\text{H},^2\text{H}\} NMR reveals site-specific deuterium distribution:

  • C18 Methyl Group : Exhibits 78–84% deuteration via CD₃, CHD₂, and CH₂D signals.

  • C11 Methylene Group : Displays 80% deuteration, calculated from CH₂, CHD, and CD₂ peak integrals.

Chemical Synthesis of this compound

Esterification of deuterated cholesterol with decanoic acid-d₃ constitutes the primary chemical route.

Reaction Mechanism and Optimization

The synthesis employs acid-catalyzed esterification under anhydrous conditions:

Cholesterol-d3+Decanoic Acid-d3H+Cholesteryl Decanoate-d3+H2O\text{Cholesterol-d}3 + \text{Decanoic Acid-d}3 \xrightarrow{\text{H}^+} \text{Cholesteryl Decanoate-d}3 + \text{H}2\text{O}

  • Catalysts : Sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%).

  • Solvents : Ethanol, acetone, or ethyl acetate (class 3 residual solvents) ensure solubility without side reactions.

  • Temperature : Reflux conditions (70–80°C) drive equilibrium toward ester formation.

Deuterated Reagent Preparation

Decanoic acid-d₃ is synthesized via catalytic deuteration:

  • Deuterium Gas (D₂) : Reacts with decanoic acid under palladium catalysis to replace three hydrogen atoms.

  • Purification : Sequential distillation removes protiated impurities, achieving ≥98% isotopic purity.

Purification and Analytical Validation

Chromatographic Techniques

MethodConditionsPurity OutcomeSource
Flash ChromatographySilica gel, hexane:ethyl acetate (9:1)95–97%
Preparative HPLCC18 column, acetonitrile:water (85:15)99% (by UV detection)

Spectroscopic Confirmation

  • NMR : 1H^{1}\text{H} NMR spectra confirm deuterium absence in ester linkages, while 13C^{13}\text{C} NMR verifies decanoate chain integrity.

  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions at m/z 543.92 (C₃₇H₆₁D₃O₂+^+).

Challenges in Industrial-Scale Production

Isotopic Contamination Risks

  • Solvent Handling : Residual protiated solvents reduce deuteration levels. Anhydrous ethanol (≤50 ppm H₂O) is mandated.

  • Storage : Short shelf life (6–12 months at −20°C) necessitates argon-blanketed vials to prevent oxidation .

Q & A

Basic Research Questions

1. Synthesis and Characterization of Cholesteryl Decanoate-d3 Q: What methodologies are recommended for synthesizing and characterizing this compound to ensure isotopic purity and structural integrity? A: Synthesis typically involves esterification of cholesterol-d3 with decanoic acid under acid-catalyzed conditions. Isotopic purity is verified via mass spectrometry (e.g., LC-MS or GC-MS) to confirm deuterium incorporation at specified positions . Structural validation requires nuclear magnetic resonance (NMR) to resolve ester linkage geometry and compare with non-deuterated analogs . For quality control, purity thresholds (>98%) should be enforced using reverse-phase HPLC with UV/ELSD detection .

2. Analytical Quantification in Biological Matrices Q: How can researchers optimize LC-MS/MS protocols for quantifying this compound in complex biological samples (e.g., serum, tissues)? A: Key steps include:

  • Sample preparation : Use Bligh-Dyer lipid extraction with deuterated internal standards (e.g., cholesteryl heptadecanoate-d7) to correct for matrix effects .
  • Chromatography : Employ C18 columns with isopropanol/acetonitrile gradients to resolve cholesteryl esters from triglycerides .
  • MS parameters : Set fragmentor voltage to 80–120 V for optimal ionization and monitor precursor ions at m/z [M+NH₄]⁺ or [M+H]⁺ with a mass accuracy threshold of ≤10 ppm .

3. Role in Lipid Metabolism Studies Q: What experimental designs leverage this compound to investigate cholesterol esterification dynamics in cellular models? A: Pulse-chase assays with radiolabeled cholesterol (e.g., ³H-cholesterol) combined with this compound enable tracking of acyltransferase activity and lipid droplet formation. For kinetic studies, use siRNA knockdown of ACAT1/2 enzymes and quantify deuterated esters via LC-MS to assess enzyme specificity .

Advanced Research Questions

4. Addressing Data Contradictions in Ester Quantification Q: How should researchers resolve discrepancies in this compound recovery rates across different lipid extraction protocols? A: Contradictions often arise from solvent polarity effects on ester solubility. To standardize protocols:

  • Compare Folch vs. Bligh-Dyer extraction efficiencies using spiked recovery experiments .
  • Validate with matrix-matched calibration curves to account for phospholipid interference .
  • Apply ANN-GA (artificial neural network–genetic algorithm) models to optimize solvent ratios for maximal recovery .

5. Advanced Separation Techniques for Structural Analogues Q: What chromatographic strategies improve resolution of this compound from co-eluting lipid species (e.g., triglycerides, phospholipids)? A:

  • Stationary phase : Use ultra-high-performance liquid chromatography (UHPLC) with ethylene-bridged hybrid C18 columns (e.g., 1.7 µm particle size) for enhanced peak capacity .
  • Mobile phase : Incorporate 0.1% formic acid to improve ionization efficiency and reduce adduct formation .
  • Multidimensional LC : Couple reverse-phase with silver-ion chromatography to separate esters by unsaturation degree .

6. Computational Modeling of Membrane Interactions Q: How can molecular dynamics simulations elucidate the role of this compound in lipid bilayer organization? A: Simulations using GROMACS or CHARMM force fields should:

  • Parameterize deuterium atoms to assess isotopic effects on membrane fluidity .
  • Compare deuterated vs. non-deuterated esters in lipid raft formation using radial distribution functions .
  • Validate with experimental data (e.g., fluorescence anisotropy) to confirm simulation accuracy .

Methodological Resources

  • Synthesis & Characterization : Deuterium labeling protocols ; NMR/LC-MS validation .
  • Quantification : LC-MS/MS workflows ; ANN-GA optimization .
  • Computational Models : MD simulation parameters for lipid bilayers .

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